4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid, hereafter referred to as Compound X, is a benzoic acid derivative that has garnered attention in scientific research due to its potential therapeutic applications. While clinical data is outside the scope of this analysis, Compound X exhibits promising activity in pre-clinical models. Notably, it has shown potential as an anti-sickling agent. [] This effect stems from its ability to interact with hemoglobin, increasing its affinity for oxygen. []
The synthesis of Compound X involves a multi-step process that utilizes radiolabeled carbon-14 to track the compound. [] The process begins with the carbonation of phenyl lithium using 14CO2. [] This step is followed by a reduction to produce [α-14C] benzyl alcohol. [] Subsequent oxidation yields [α-14C] benzaldehyde. [] Further reactions involving condensation, oxidation, hydrolysis, Grignard reaction, treatment with ethylthioisocyanate, and cyclization ultimately result in the formation of Compound X. [] The overall yield for this synthetic pathway is approximately 31% based on [14C] barium carbonate. []
Compound X exhibits reactivity typical of benzoic acid derivatives. Its primary reactive site is the carboxylic acid group, which can undergo esterification, amidation, and other common carboxylic acid reactions. [] The presence of the ethylamino group also introduces potential for reactions at this site. [] Understanding these reactions is crucial for designing and synthesizing derivatives with improved pharmacological properties.
The primary research application of Compound X highlighted in the provided papers is its potential as an anti-sickling agent. [] By increasing the oxygen affinity of hemoglobin, it could prevent the formation of insoluble deoxy sickle hemoglobin, thus ameliorating the symptoms of sickle cell anemia. [] This application necessitates further investigation in pre-clinical and potentially clinical settings to evaluate its efficacy, safety, and pharmacokinetic profile.
References:[14] https://www.semanticscholar.org/paper/2e749f9ffad5a9e1c4b26471593efd7595f8e20d[18] https://www.semanticscholar.org/paper/d185f3d1a5efa41133022e907984c24c789406d6 [] https://www.semanticscholar.org/paper/a50e144477f26ef9f57b1021c239806fedd6dbb8 [] https://www.semanticscholar.org/paper/0d5c478245b251061c6d6b684ef73dff7946b116
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0